molecular formula C12H20OSi B3057589 2-[tert-Butyl(dimethyl)silyl]phenol CAS No. 82772-29-0

2-[tert-Butyl(dimethyl)silyl]phenol

Cat. No. B3057589
CAS RN: 82772-29-0
M. Wt: 208.37 g/mol
InChI Key: OJHZEIGCCAXUOU-UHFFFAOYSA-N
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Description

“2-[tert-Butyl(dimethyl)silyl]phenol” is a chemical compound that is related to tert-butylphenol . It is an organic compound with the formula (CH3)3CC6H4OH . It is a colorless oil that dissolves in basic water .


Synthesis Analysis

The synthesis of “2-[tert-Butyl(dimethyl)silyl]phenol” involves the silylation of a wide variety of alcohols and phenols, including acid-sensitive, base-sensitive, and hindered substrates, using tert-butyldimethylsilyl chloride (TBDMSCl) . The reactions are carried out in acetonitrile from 24 to 40°C and on rare occasions in DMF from 24 to 80°C .


Molecular Structure Analysis

The molecular structure of “2-[tert-Butyl(dimethyl)silyl]phenol” was characterized as C12H20O2Si . The structure was investigated using techniques such as HPLC and NMR .


Chemical Reactions Analysis

The tert-butyldimethylsilyloxy group is ca. 10^4 times more hydrolytically stable and holds more promise for such applications . The rapid cleavage of the silyl ethers to alcohols by treatment with 2-3 eq. tetra-n-butylammonium fluoride (TBAF) in THF at 25°C .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[tert-Butyl(dimethyl)silyl]phenol” include a density of 1.0±0.1 g/cm^3, boiling point of 250.9±23.0 °C at 760 mmHg, and a flash point of 105.6±22.6 °C .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 2-(tert-Butyldimethylsilyl)phenol (DTXSID10512861), focusing on six unique applications:

Silyl Protection in Organic Synthesis

2-(tert-Butyldimethylsilyl)phenol is widely used as a silyl protecting group in organic synthesis. The tert-butyldimethylsilyl (TBDMS) group protects phenolic hydroxyl groups during various chemical reactions, preventing unwanted side reactions. This protection is crucial in multi-step synthesis processes, allowing for selective deprotection at later stages .

Pharmaceutical Intermediate

This compound serves as an intermediate in the synthesis of various pharmaceuticals. Its ability to protect phenolic groups makes it valuable in the preparation of complex drug molecules, ensuring that sensitive functional groups remain intact during the synthesis .

Material Science Applications

In material science, 2-(tert-Butyldimethylsilyl)phenol is used to modify surfaces and enhance the properties of materials. It can be used to create hydrophobic coatings, improve adhesion properties, and enhance the stability of materials under various environmental conditions .

Catalyst in Polymerization Reactions

The compound is also employed as a catalyst in polymerization reactions. Its unique structure allows it to facilitate the formation of polymers with specific properties, such as increased thermal stability and improved mechanical strength. This application is particularly important in the production of high-performance plastics and resins .

Analytical Chemistry

In analytical chemistry, 2-(tert-Butyldimethylsilyl)phenol is used as a derivatizing agent. It helps in the analysis of phenolic compounds by gas chromatography (GC) and mass spectrometry (MS), improving the volatility and stability of the analytes, which leads to more accurate and reliable results .

Mechanism of Action

Target of Action

2-(TERT-BUTYLDIMETHYLSILYL)PHENOL, also known as 2-[tert-Butyl(dimethyl)silyl]phenol or DTXSID10512861, is a silylating reagent . It primarily targets functional groups in organic compounds, such as alcohols, phenols, and carboxylic acids . These functional groups play a crucial role in the structure and reactivity of organic compounds.

Mode of Action

The compound interacts with its targets by adding a tert-butyldimethylsilyl (TBDMS) group to each –COOH, –NH2, –SH, –SO2H, and –OH functional group . This process is known as silylation . The addition of the TBDMS group increases the stability of the functional groups, making them less susceptible to solvolysis .

Biochemical Pathways

The silylation process affects various biochemical pathways. The downstream effects of these changes can be significant, leading to the synthesis of new compounds or the modification of existing ones .

Pharmacokinetics

As a silylating agent, it is likely to be rapidly metabolized in the body, with the TBDMS group being cleaved off and excreted . The impact of these properties on the compound’s bioavailability is currently unknown.

Result of Action

The molecular and cellular effects of 2-(TERT-BUTYLDIMETHYLSILYL)PHENOL’s action are primarily related to its role as a silylating agent. By adding a TBDMS group to functional groups in organic compounds, it can alter their reactivity and stability . This can lead to changes in the compounds’ physical and chemical properties, as well as their biological activity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(TERT-BUTYLDIMETHYLSILYL)PHENOL. For instance, the compound’s reactivity can be affected by factors such as temperature, pH, and the presence of other chemicals . Additionally, the compound’s stability can be influenced by factors such as light, heat, and moisture .

properties

IUPAC Name

2-[tert-butyl(dimethyl)silyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20OSi/c1-12(2,3)14(4,5)11-9-7-6-8-10(11)13/h6-9,13H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJHZEIGCCAXUOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)C1=CC=CC=C1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20OSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10512861
Record name 2-[tert-Butyl(dimethyl)silyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10512861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[tert-Butyl(dimethyl)silyl]phenol

CAS RN

82772-29-0
Record name 2-[tert-Butyl(dimethyl)silyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10512861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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